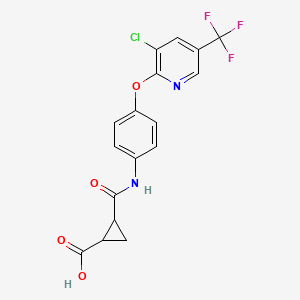
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound. It has garnered attention due to its unique structural attributes and potential applications across various scientific fields. The trifluoromethyl and chloropyridyl groups contribute significantly to its distinctive chemical properties, making it a subject of intense research in medicinal chemistry and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multistep process involving cyclopropanation and carbamoylation reactions. Key reagents include 3-chloro-5-(trifluoromethyl)pyridine, and 4-(hydroxyphenyl) carbamate, which undergoes a series of reactions under controlled temperature and pressure conditions to yield the final product. Catalysts and solvents like dichloromethane and triethylamine are often employed to optimize yield and purity.
Industrial Production Methods: Scaling up to industrial production necessitates the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC). The precise control of reaction parameters ensures consistency in product quality, essential for its application in high-stakes fields like pharmaceuticals.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the carbamoyl group.
Reduction: The pyridyloxy group can be reduced under appropriate conditions, altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitutions occur at various sites on the molecule, influenced by the electronegativity of the trifluoromethyl and chloropyridyl groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation are typical. Solvents such as acetonitrile and methanol facilitate these reactions, which are often conducted at moderate temperatures (20-50°C).
Major Products Formed: The primary products from these reactions depend on the site and type of modification. For example, oxidation might lead to the formation of a nitroso derivative, while substitution could introduce a new functional group onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Its unique functional groups make it a valuable building block for synthesizing more complex molecules, particularly in the design of agrochemicals and novel materials.
Biology: Researchers use this compound to study enzyme inhibition, particularly those involved in the metabolism of xenobiotics.
Medicine: It's a lead compound in the development of drugs targeting specific pathways in diseases like cancer and autoimmune disorders due to its ability to modulate protein functions.
Industry: In industrial chemistry, it's used in the synthesis of advanced polymers and coatings, providing enhanced durability and resistance properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's mechanism of action involves binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity. Pathways affected include those related to signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds like 2-(N-(4-(2-chloro-5-(trifluoromethyl)pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid and 2-(N-(4-(2,5-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid share structural similarities but differ in their substituents.
Highlighting Uniqueness: The 3-chloro-5-(trifluoromethyl)-2-pyridyloxy group imparts unique electronic properties that enhance its reactivity and binding characteristics compared to its analogs.
There you have it—a thorough analysis of 2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid. This compound stands out due to its structural intricacies and multifaceted applications across various scientific and industrial fields.
Propiedades
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-13-5-8(17(19,20)21)7-22-15(13)27-10-3-1-9(2-4-10)23-14(24)11-6-12(11)16(25)26/h1-5,7,11-12H,6H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCZDSXISGZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














